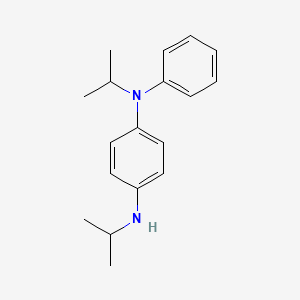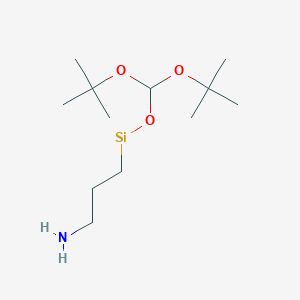
2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired thiazolidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chlorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(2-Bromophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(2-Methylphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 2-(2-Fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
91259-94-8 |
|---|---|
Molekularformel |
C12H9FN2OS2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9FN2OS2/c13-9-4-2-1-3-8(9)11-15(10(16)7-18-11)12-14-5-6-17-12/h1-6,11H,7H2 |
InChI-Schlüssel |
KBUYGJPHIDEPTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2F)C3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


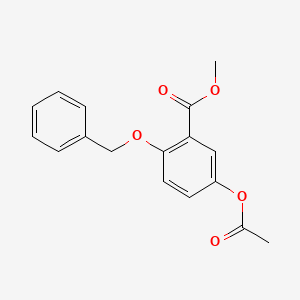
![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)

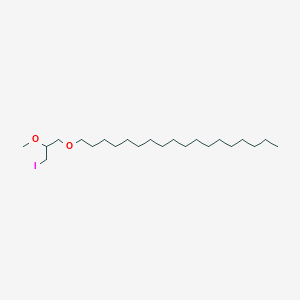
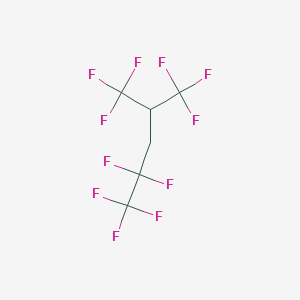
![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
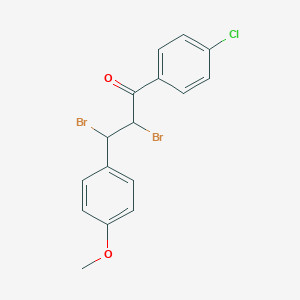
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
